Trifluoroacetamide,-(4-bromobenzyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetamide,-(4-bromobenzyl) is an organic compound that features a bromobenzyl group attached to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoroacetamide,-(4-bromobenzyl) typically involves the reaction of 4-bromobenzylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Bromobenzylamine+Trifluoroacetic anhydride→Trifluoroacetamide,-(4-bromobenzyl)
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for Trifluoroacetamide,-(4-bromobenzyl) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetamide,-(4-bromobenzyl) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.
Oxidation: Products include 4-bromobenzaldehyde and 4-bromobenzoic acid.
Reduction: Products include 4-bromobenzylamine and other reduced amide derivatives.
Scientific Research Applications
Trifluoroacetamide,-(4-bromobenzyl) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trifluoroacetamide,-(4-bromobenzyl) involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the trifluoroacetamide group.
4-Bromobenzylamine: Precursor in the synthesis of Trifluoroacetamide,-(4-bromobenzyl).
Trifluoroacetamide: Lacks the bromobenzyl group but shares the trifluoroacetamide moiety.
Uniqueness
Trifluoroacetamide,-(4-bromobenzyl) is unique due to the presence of both the bromobenzyl and trifluoroacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Trifluoroacetamide-(4-bromobenzyl) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
Trifluoroacetamide-(4-bromobenzyl) is characterized by the presence of a trifluoroacetamide functional group attached to a 4-bromobenzyl moiety. The molecular structure is pivotal in determining its biological activity, as variations in substituents can significantly influence the compound's interactions with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to trifluoroacetamide derivatives. The following table summarizes key findings regarding their efficacy against various microbial strains:
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Trifluoroacetamide-(4-bromobenzyl) | Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Escherichia coli | 31.25 - 125 μM | Disruption of cell membrane integrity | |
Candida albicans | 50 μg/mL | Inhibition of biofilm formation |
These compounds exhibit varying degrees of activity, with some showing significant promise against Gram-positive bacteria and fungi. The mechanism often involves the inhibition of critical biosynthetic pathways, leading to cell death or growth inhibition.
Anticancer Activity
Trifluoroacetamide derivatives have also been investigated for their anticancer properties. The following table presents findings from studies assessing their effectiveness against cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) | Comparison Standard |
---|---|---|---|
Trifluoroacetamide-(4-bromobenzyl) | MCF7 (breast adenocarcinoma) | 10 - 20 | 5-Fluorouracil |
HCT-116 (colon carcinoma) | 15 - 30 | Doxorubicin |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting that it may interfere with cellular proliferation and induce apoptosis. Molecular docking studies indicated favorable binding interactions with key targets involved in cancer progression, further supporting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of trifluoroacetamide-(4-bromobenzyl) can be attributed to its structural features. Studies indicate that:
- Electron-withdrawing groups like trifluoromethyl enhance lipophilicity, facilitating membrane penetration.
- Bromine substitution at the para position increases binding affinity to target proteins involved in microbial resistance and cancer cell survival.
These insights are crucial for designing more potent derivatives with improved selectivity and reduced toxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized trifluoroacetamide derivatives against various bacterial strains. Results indicated that compounds with para-substituted bromine exhibited superior activity compared to their ortho or meta counterparts, emphasizing the significance of substitution patterns in enhancing efficacy .
- Anticancer Potential : Another investigation focused on the anticancer properties of trifluoroacetamide derivatives against MCF7 cells. The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMQVIMVBTEOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.